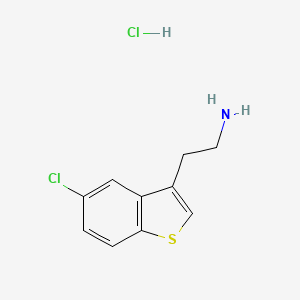

2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride

Descripción

2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a benzothiophene core substituted with a chlorine atom at position 5 and an ethylamine side chain at position 3, formulated as a hydrochloride salt. The benzothiophene scaffold (C₇H₅S) fused with a benzene and thiophene ring provides a planar aromatic system, while the chlorine substituent enhances electronic properties. The ethylamine group contributes to basicity, and the hydrochloride salt improves aqueous solubility.

Propiedades

IUPAC Name |

2-(5-chloro-1-benzothiophen-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFYFGZETYFNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CS2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenated Benzothiophene Intermediate Synthesis

- The 5-chloro substitution on the benzothiophene ring can be introduced by selective chlorination of benzothiophene derivatives or by using commercially available 5-chloro-benzothiophene precursors.

- Brominated benzothiophene intermediates (e.g., 3-bromo-5-chlorobenzothiophene) serve as versatile substrates for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings, enabling the introduction of various substituents on the benzothiophene core.

Installation of the Ethan-1-amine Side Chain

- Reductive amination is a common method to attach the ethanamine side chain. This involves reacting an aldehyde or ketone derivative of the benzothiophene with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Alternatively, nucleophilic substitution reactions can be employed where a haloalkylbenzothiophene intermediate reacts with ammonia or amine nucleophiles to form the ethanamine derivative.

Formation of the Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent such as 1,4-dioxane or ether, facilitating isolation as a crystalline solid.

Detailed Synthetic Example

A representative synthetic sequence for 2-(5-chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride is as follows:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 5-Chloro-3-bromobenzothiophene | Starting halogenated intermediate | Provides a reactive site for side chain introduction |

| 2 | Ethylene oxide or 2-bromoethan-1-amine precursor, base (e.g., K2CO3) | Nucleophilic substitution or ring opening | Introduction of the ethanamine side chain |

| 3 | Reductive amination with NH3 and NaBH3CN (if aldehyde intermediate used) | Formation of ethanamine side chain | Conversion to primary amine |

| 4 | Treatment with HCl in 1,4-dioxane or ether | Salt formation | Isolation of hydrochloride salt as crystalline solid |

This approach aligns with reductive amination and substitution strategies reported for analogous benzothiophene derivatives.

Supporting Research Findings and Analytical Data

- NMR Spectroscopy: The amine hydrochloride salt typically shows characteristic 1H NMR signals for the aromatic benzothiophene protons and the methylene protons adjacent to the amine group, with broad signals for the ammonium protons due to protonation.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula of the hydrochloride salt.

- Purification: Column chromatography using silica gel with a solvent system such as 2% methanol in chloroform is effective for purification before salt formation.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation + Nucleophilic substitution | 5-chlorobenzothiophene, haloalkylamine, base | Substitution | Direct introduction of ethanamine, straightforward | Requires careful control of substitution site |

| Suzuki/Sonogashira coupling + Reductive amination | Bromo-chlorobenzothiophene, organoboron/alkyne, NH3, NaBH3CN | Cross-coupling + amination | Versatile for diverse substituents, high selectivity | Multi-step, requires palladium catalysts |

| Reductive amination of aldehyde intermediate | Benzothiophene aldehyde, NH3, NaBH3CN | Reductive amination | High yield, mild conditions | Requires aldehyde intermediate preparation |

Summary of Key Notes

- The preparation of this compound involves strategic halogenation or use of halogenated benzothiophene precursors.

- Reductive amination is a preferred method for installing the ethanamine side chain due to mild conditions and good yields.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

- Analytical techniques such as NMR and HRMS are essential for structural confirmation.

- Cross-coupling reactions provide flexibility for structural diversification but add complexity.

Análisis De Reacciones Químicas

2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Compound X has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structural features suggest it may interact with specific biological targets, leading to pharmacological effects.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of benzothiophene derivatives, including compound X. The results indicated that it could inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration .

Anticancer Activity

Research has demonstrated that compounds with similar structures to compound X exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines showed that compound X significantly reduced cell viability by inducing apoptosis. The compound was found to activate the caspase pathway, which is crucial for programmed cell death .

Material Science

Compound X's unique chemical structure allows it to be utilized in the development of new materials, particularly in organic electronics and photonic devices.

Application: Organic Light Emitting Diodes (OLEDs)

Research has indicated that compounds similar to compound X can serve as effective emitters in OLED applications due to their favorable electronic properties and stability under operational conditions .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below summarizes key differences between 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride and structurally related compounds:

Key Comparative Insights

Halogen Substitution (Cl vs. Br)

- The bromo analog (C₁₀H₁₁BrClNS, ) exhibits a higher molecular weight (~292.4 g/mol) due to bromine’s larger atomic mass compared to chlorine. Bromine’s increased lipophilicity may enhance membrane permeability but could reduce solubility. Chlorine, being smaller, offers a balance between electronic effects and steric hindrance.

Core Structure Variations

- Benzothiophene vs. Indole :

- Benzothiophene derivatives (e.g., target compound and bromo analog) feature a sulfur atom in the fused ring, influencing π-π stacking and metabolic stability.

- Indole-based compounds (e.g., 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethan-1-amine HCl, ) contain a nitrogen atom, enabling hydrogen bonding and receptor interactions distinct from benzothiophenes.

Substituent Effects

- The benzyloxy (OBz) group in increases hydrophobicity and molecular weight, which may reduce solubility but improve affinity for lipophilic targets.

Ether Backbone ()

- The cyclobutylmethoxy ether derivative lacks aromaticity, leading to distinct conformational flexibility and reactivity. Its lower molecular weight (165.7 g/mol) may enhance bioavailability but reduce target specificity.

Implications for Research and Development

- Solubility : Hydrochloride salts universally improve water solubility, critical for in vitro assays and formulation.

- Bioactivity : Halogenated benzothiophenes and indoles are often explored as kinase inhibitors or GPCR modulators due to their aromatic systems.

- Synthetic Utility : The ethylamine side chain in these compounds serves as a handle for further derivatization, enabling library synthesis for structure-activity relationship (SAR) studies.

Actividad Biológica

2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(5-chloro-1-benzothiophen-3-yl)ethanamine;hydrochloride

- Molecular Formula : C10H11Cl2NS

- Molecular Weight : 248.17 g/mol

- CAS Number : 23799-77-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis by binding to specific receptors or enzymes. The exact molecular pathways involved are still being elucidated, but the compound's structure suggests potential interactions with neurotransmitter systems and cellular signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria has been documented, suggesting its potential as a lead compound in the development of new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity, with preliminary findings indicating that it may inhibit tumor cell proliferation in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Studies

Several case studies have highlighted the biological potency of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced the viability of Escherichia coli and Staphylococcus aureus in vitro, showcasing its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating promising anticancer activity.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-(5-Chloro-1-benzothiophen-3-yl)ethan-1-amine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with halogenated benzothiophene derivatives. For example, bromination of benzothiophene followed by nucleophilic substitution with ethylamine derivatives. Purification via recrystallization or column chromatography using solvents like dichloromethane/methanol gradients ensures ≥98% purity (HPLC). Intermediate characterization by NMR (¹H/¹³C) and mass spectrometry is critical .

- Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) improve yield, while reaction temperature control (e.g., −20°C to 25°C) minimizes byproducts. Purity validation requires dual detection (UV/ELSD) in HPLC .

Q. What safety precautions are essential during handling, and how should waste be managed?

- Safety : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Inhalation risks necessitate fume hood use. The compound’s hydrochloride form may release HCl vapor under heat, requiring ventilation .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration by licensed facilities .

Q. How should this compound be stored to ensure long-term stability?

- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Desiccants (silica gel) prevent hygroscopic degradation. Stability studies indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor-binding data for structurally similar phenylalkylamine derivatives?

- Analysis : For 5-HT2A receptor agonists, discrepancies in EC₅₀ values may arise from assay conditions (e.g., cell lines, incubation time). Use orthogonal methods (e.g., β-arrestin recruitment vs. calcium flux assays) to validate target engagement. For example, 2,5-dimethoxy substitutions show variable bias depending on substituent electronegativity .

- Data Normalization : Include reference standards (e.g., serotonin) in each experiment to control for inter-assay variability .

Q. How can in vivo metabolic pathways be predicted using in vitro models for this compound?

- Approach : Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS. Phase I metabolites (e.g., N-dealkylation, hydroxylation) are common for benzothiophene derivatives. Cross-reference with software tools (e.g., MetaSite) to identify probable sites of oxidation .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Modeling : Docking studies (AutoDock Vina) using CYP3A4/2D6 crystal structures (PDB IDs: 4K9T, 5TFT) can identify binding poses. Focus on the benzothiophene core and amine moiety, which may occupy the heme-binding pocket. Validate predictions with inhibition assays (IC₅₀ determination) .

Contradictions and Mitigations

- Synthetic Yield Variability : Reports of 40–75% yields for similar compounds may stem from trace moisture in reactions. Strict anhydrous conditions (e.g., molecular sieves) improve consistency .

- Receptor Selectivity : Substituent positioning (e.g., 5-chloro vs. 5-bromo) alters off-target effects. Use competitive binding assays (Ki determinations) against related receptors (e.g., 5-HT2C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.